molecular formula C15H16O3 B1621310 Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate CAS No. 4302-54-9

Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate

Cat. No. B1621310
CAS RN: 4302-54-9
M. Wt: 244.28 g/mol
InChI Key: PXKJXAHWYBFSHJ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate , also known by its chemical formula C₁₅H₁₆O₃ , is a compound with an intriguing structure. It belongs to the class of furan carboxylates and exhibits both aromatic and ester functionalities. The compound’s systematic name provides insights into its molecular composition: it contains an ethyl ester group attached to a furan ring, which in turn bears a methyl group and a 4-methylphenyl (p-tolyl) substituent .


Synthesis Analysis

The synthesis of Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it typically starts with the condensation of an appropriate furan derivative (such as furan-3-carboxylic acid) with an ethyl alcohol in the presence of a suitable acid catalyst. The subsequent esterification yields the desired product .


Molecular Structure Analysis

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C 

The furan ring, with its oxygen atom, imparts aromaticity, while the p-tolyl group adds steric bulk. The ester functionality at the 3-position of the furan ring contributes to its reactivity .


Chemical Reactions Analysis

Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate can participate in various chemical reactions. Some potential transformations include hydrolysis (breaking the ester bond), nucleophilic substitution at the ester carbon, and electrophilic aromatic substitution on the furan ring. These reactions can lead to the formation of different derivatives .

Scientific Research Applications

Chemical Reactions and Derivatives

Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate and similar compounds have been a subject of interest in chemical synthesis and reactions. For instance, research by Pevzner (2003) describes the reactions of halomethyl derivatives of alkyl 5-isobutylfuran-3-carboxylates with various phosphites, highlighting the compound's reactivity and potential for creating various derivatives (Pevzner, 2003).

Biological Activities

Compounds structurally related to Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate have been investigated for their biological activities. For example, Vinayagam et al. (2017) studied 2-methyl-4-(2-oxo-2-phenyl-ethyl)-5-phenyl-furan-3-carboxylic acid alkyl ester derivatives for their inhibitory activity on soybean lipoxygenase enzyme (Vinayagam et al., 2017). Such studies highlight the potential pharmacological applications of these compounds.

Analytical and Spectral Studies

Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate is also significant in analytical and spectral studies. Patel (2020) conducted research on ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its derivatives, focusing on their synthesis, characterization, and antimicrobial activities. This demonstrates the compound's relevance in the development and analysis of new chemical entities (Patel, 2020).

Synthesis and Transformation

The synthesis and transformation processes of furan derivatives, including those related to Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate, have been extensively studied. For instance, Pevzner (2007) explored the synthesis and selected reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, providing insights into the synthetic pathways and potential transformations of such compounds (Pevzner, 2007).

Antimicrobial and Antioxidant Properties

Some derivatives of Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate have been evaluated for their antimicrobial and antioxidant properties. Phutdhawong et al. (2019) investigated methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives for cytotoxicity against cancer cell lines and bacteria, demonstrating the compound's potential in biomedical applications (Phutdhawong et al., 2019).

Safety and Hazards

As with any chemical compound, safety precautions are essential. While specific data on the safety profile of this compound are scarce, it’s advisable to handle it in a well-ventilated area, wear appropriate protective gear, and avoid skin contact. Always consult safety data sheets (SDS) for detailed hazard information .

properties

IUPAC Name

ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-4-17-15(16)13-9-14(18-11(13)3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKJXAHWYBFSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383358
Record name Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate

CAS RN

4302-54-9
Record name Ethyl 2-methyl-5-(4-methylphenyl)-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4302-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-5-(4-methylphenyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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